5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a piperidine ring, an ethylsulfonyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation, using reagents like ethylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Final Assembly: The final compound is assembled by coupling the piperidine and triazole intermediates under suitable reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the sulfonyl group or the triazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or triazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of bases or acids to facilitate substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified sulfonyl or triazole derivatives.
Substitution: Various substituted piperidine or triazole derivatives.
Scientific Research Applications
5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The ethylsulfonyl group and triazole ring are key functional groups that contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
- 5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isobutyl group differentiates it from similar compounds, potentially leading to different binding affinities and biological activities.
Properties
IUPAC Name |
3-(1-ethylsulfonylpiperidin-3-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2S2/c1-4-21(18,19)16-7-5-6-11(9-16)12-14-15-13(20)17(12)8-10(2)3/h10-11H,4-9H2,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYJWNDEEOHINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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